molecular formula C11H13Cl2N3 B14642829 N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 52398-24-0

N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14642829
CAS No.: 52398-24-0
M. Wt: 258.14 g/mol
InChI Key: HUHRYAAKXTYUMZ-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-dichloroaniline with appropriate reagents to form the desired imidazole derivative. One common method involves the reaction of 2,6-dichloroaniline with formaldehyde and dimethylamine under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This inhibition can lead to various therapeutic effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dichlorophenyl)-N,1-dimethyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazole structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

CAS No.

52398-24-0

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N,1-dimethyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C11H13Cl2N3/c1-15-7-6-14-11(15)16(2)10-8(12)4-3-5-9(10)13/h3-5H,6-7H2,1-2H3

InChI Key

HUHRYAAKXTYUMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1N(C)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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